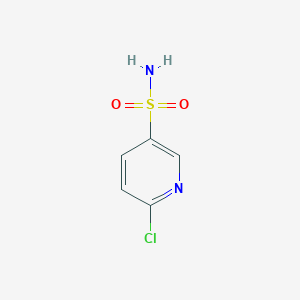
6-Chloropyridine-3-sulfonamide
Übersicht
Beschreibung
6-Chloropyridine-3-sulfonamide is a chemical compound with various applications in chemistry and related fields. Its molecular structure and properties have been studied to understand its potential uses and chemical behavior.
Synthesis Analysis
- The synthesis of derivatives of 6-Chloropyridine-3-sulfonamide involves multiple steps, including coupling reactions and hydrolysis. For example, one derivative, C11H10ClN3O2S, was synthesized via a sulfonamide derivative route (Suchetan et al., 2013).
Molecular Structure Analysis
- The molecular structure of 6-Chloropyridine-3-sulfonamide derivatives shows varied hydrogen-bonding arrangements. The dihedral angle between the pyridine rings and the anti-conformation of N atoms in the chloropyridine ring are noteworthy (Suchetan et al., 2013).
Chemical Reactions and Properties
- This compound's chemical behavior includes forming one-dimensional chains through hydrogen bonds. Its derivatives have shown the capability to form supramolecular structures through hydrogen bonding, demonstrating its versatility in forming complex molecular arrangements (Xin-biao Mao et al., 2006).
Physical Properties Analysis
- The crystalline structure of 6-Chloropyridine-3-sulfonamide derivatives, as observed under X-ray crystallography, reveals important aspects of its physical properties, like bond angles and distances, critical for understanding its chemical reactivity and interactions (Suchetan et al., 2013).
Wissenschaftliche Forschungsanwendungen
1. Synthetic Approaches and Applications of Sulfonimidates
- Summary of Application: Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
- Methods of Application: The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes: The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
2. Antitumor Activity of Pyridine-3-sulfonamide Derivatives
- Summary of Application: Pyridine-3-sulfonamide derivatives have been found to possess antitumor activity . They have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .
- Methods of Application: The synthesis of these compounds involves the use of chiral amino alcohols . The stereostructures of the compounds have been researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results or Outcomes: Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
3. Multidirectional Biological Activity of Pyridine-3-sulfonamides Derivatives
- Summary of Application: Pyridine-3-sulfonamides derivatives have been found to possess multidirectional biological activity, including inhibition of carbonic anhydrase isozymes and in vitro anticancer properties .
- Methods of Application: The synthesis of these compounds involves both primary and secondary sulfonamide moieties .
- Results or Outcomes: The compounds have shown promising results in the inhibition of carbonic anhydrase isozymes and in vitro anticancer properties .
4. Synthetic Approaches and Applications of Sulfonimidates
- Summary of Application: Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
- Methods of Application: The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes: The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time .
5. Chloropyridine: Common Isomorphs, Synthesis, Reactions and Applications
- Summary of Application: Chloropyridine is the chlorine derivative of pyridine with a molecular formula C5H4ClN and molecular weight 113.54 g/mol. It is also referred as an Organohalide or a Halopyridine molecule and is basically used as an intermediate in many chemical reactions .
- Methods of Application: The synthesis of chloropyridine involves combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Results or Outcomes: In the agricultural business, it is mostly used to produce fungicides and insecticides . In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .
6. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- Summary of Application: The enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and their stereostructures have been researched . These compounds display powerful potential for inhibiting hepatitis C virus (HCV) .
- Methods of Application: Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .
- Results or Outcomes: Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Safety And Hazards
6-Chloropyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
While specific future directions for 6-Chloropyridine-3-sulfonamide are not detailed in the search results, research into related substances and relevant analogues of APIs is of great importance . Key intermediates containing synthetic building blocks and privilege scaffolds usually play a significant role . Some related substances might be discovered to exhibit other biological activities and pharmacological actions based on the drug repositioning strategy .
Eigenschaften
IUPAC Name |
6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWOQXTHBAGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360919 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-3-sulfonamide | |
CAS RN |
40741-46-6 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

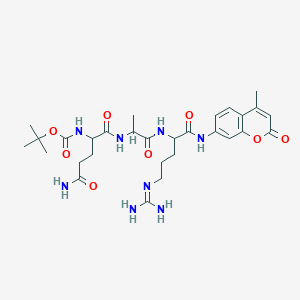
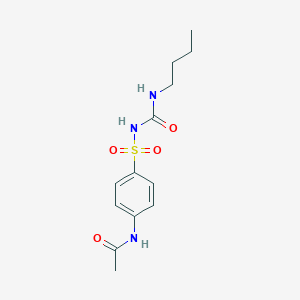
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
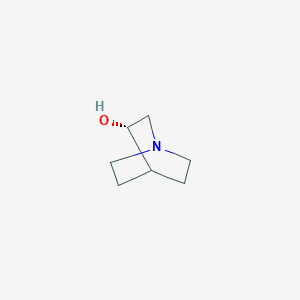
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
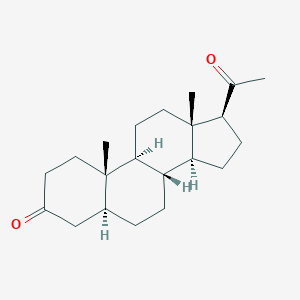

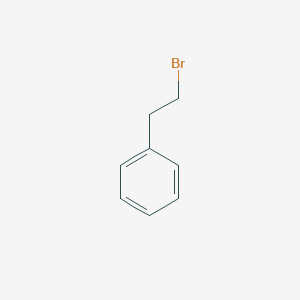
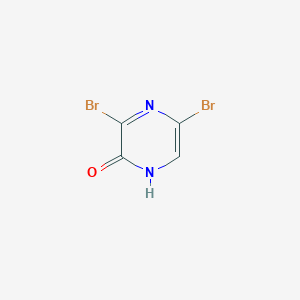
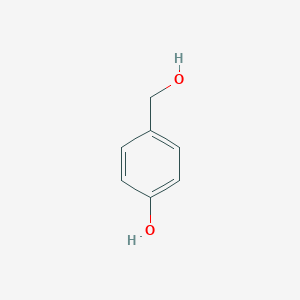
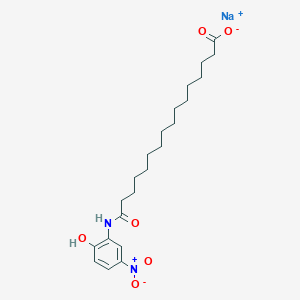
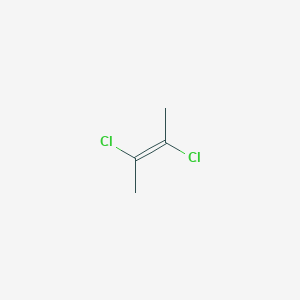
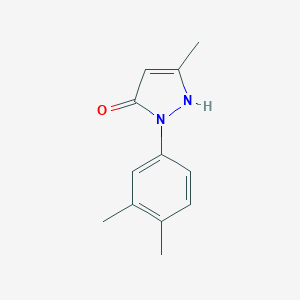
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)